molecular formula C14H11FO2 B15091454 2-(4-Fluorophenyl)-4-methoxybenzaldehyde

2-(4-Fluorophenyl)-4-methoxybenzaldehyde

Cat. No.: B15091454
M. Wt: 230.23 g/mol
InChI Key: XLQYUAOSBHELFR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methoxybenzaldehyde is an aromatic aldehyde compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-methoxybenzaldehyde typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of 4-methoxybenzaldehyde is reacted with 4-fluoroaniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-(4-Fluorophenyl)-4-methoxybenzoic acid.

    Reduction: 2-(4-Fluorophenyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-4-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)benzaldehyde: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    4-Methoxybenzaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    2-(4-Fluorophenyl)-4-methoxybenzoic acid: An oxidized derivative with different chemical and biological properties.

Uniqueness: 2-(4-Fluorophenyl)-4-methoxybenzaldehyde is unique due to the presence of both the fluorine atom and the methoxy group, which confer distinct electronic and steric properties

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-13-7-4-11(9-16)14(8-13)10-2-5-12(15)6-3-10/h2-9H,1H3

InChI Key

XLQYUAOSBHELFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2=CC=C(C=C2)F

Origin of Product

United States

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